3-Amino-5-bromobenzenesulfonyl fluoride
Description
Significance of Sulfonyl Fluorides as Electrophiles in Organic Synthesis and Chemical Biology
The utility of sulfonyl fluorides stems from their distinct electrochemical properties. The sulfur(VI) center is highly oxidized, yet the sulfur-fluorine bond is remarkably stable under many physiological and synthetic conditions, including resistance to oxidation, reduction, and thermolysis. nih.govsigmaaldrich.com This contrasts sharply with their more traditional counterparts, sulfonyl chlorides, which are often too reactive and prone to degradation, particularly reductive collapse. acs.orgacs.org
However, the electrophilicity of the sulfur atom in sulfonyl fluorides can be "unleashed" under specific conditions, allowing for precise reactions with nucleophiles. nih.gov This tunable reactivity is central to their role in chemical biology, where they have emerged as "privileged warheads" for creating covalent inhibitors and probes. acs.orgrsc.org Unlike electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgenamine.netnih.gov This expanded targeting scope is significant because residues like lysine and tyrosine are more abundant in proteins than cysteine. enamine.net
The reactivity of aryl sulfonyl fluorides can be predictably modulated by the electronic properties of the substituents on the aromatic ring, allowing for the rational design of probes with tailored reactivity. acs.orgrsc.org This feature enables the development of highly selective covalent binders that can target specific proteins within a complex biological system. enamine.net
| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Adduct Stability | Reference |
|---|---|---|---|
| Serine (Ser) | Moderate to High | Stable | rsc.orgenamine.net |
| Threonine (Thr) | Moderate | Stable | rsc.orgenamine.net |
| Lysine (Lys) | Moderate | Stable | acs.orgrsc.org |
| Tyrosine (Tyr) | Moderate | Stable | acs.orgrsc.org |
| Histidine (His) | Moderate | Stable | rsc.orgenamine.net |
| Cysteine (Cys) | High | Unstable (Thiosulfonate ester collapses) | acs.orgnih.govrsc.org |
Historical Context and Evolution of Sulfonyl Fluoride (B91410) Chemistry
The unique stability and reactivity of organosulfur fluorides were recognized as early as the 1920s and 1930s. ccspublishing.org.cnccspublishing.org.cn The conventional method for synthesizing aryl sulfonyl fluorides involved the nucleophilic fluorination of corresponding aryl sulfonyl chlorides using a fluoride source, a technique first reported in 1931. ccspublishing.org.cnnih.gov For decades, they were regarded primarily as stable precursors for synthesizing other sulfonyl-containing compounds like sulfonamides and sulfonate esters. ccspublishing.org.cn
The perception of sulfonyl fluorides as somewhat inert building blocks dramatically changed with the advent of "click chemistry." In 2014, K. Barry Sharpless and coworkers introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) as a new generation of click reaction. ccspublishing.org.cnresearchgate.netbohrium.com SuFEx leverages the exceptional stability of the S(VI)-F bond, which can be selectively activated to react with nucleophiles, forming robust covalent linkages. nih.govacs.org This discovery revitalized interest in sulfonyl fluoride chemistry, transforming it from "old-school chemistry" into a powerful tool for molecular assembly. ccspublishing.org.cn The development of new synthetic methodologies, moving beyond sulfonyl chlorides to include starting materials like thiols, disulfides, aryl halides, and sulfonic acids, has further expanded the accessibility and application of these compounds. ccspublishing.org.cnnih.gov
Position of Substituted Aryl Sulfonyl Fluorides in Modern Chemical Methodologies
Substituted aryl sulfonyl fluorides are now at the forefront of several modern chemical methodologies, largely driven by the power of SuFEx click chemistry. nih.gov SuFEx provides a highly reliable and orthogonal method for connecting molecular fragments, finding applications in drug discovery, polymer science, and bioconjugation. ccspublishing.org.cn The reaction is characterized by its simplicity, often proceeding under metal-free conditions and compatibility with aqueous environments. nih.govsigmaaldrich.com
In chemical biology, substituted aryl sulfonyl fluorides are integral to the design of activity-based protein profiling (ABPP) probes and targeted covalent inhibitors. acs.orgrsc.org By attaching a sulfonyl fluoride "warhead" to a molecule that recognizes a specific protein, researchers can create a covalent bond between the molecule and its protein target. This allows for the identification of new drug targets, the mapping of enzyme binding sites, and the development of potent and selective therapeutics. rsc.org The ability to tune the reactivity of the sulfonyl fluoride through aromatic substitution is crucial for minimizing off-target effects and ensuring the probe reacts only within a specific protein binding pocket. rsc.org
Furthermore, the SuFEx reaction has enabled the development of novel radiolabeling techniques. The stability of the sulfonyl fluoride group allows for the late-stage introduction of radioisotopes like ¹⁸F, which is critical for positron emission tomography (PET) imaging. nih.govnih.gov
| Methodology | Role of Aryl Sulfonyl Fluoride | Key Advantages | Reference |
|---|---|---|---|
| SuFEx Click Chemistry | Electrophilic "click" partner | High stability, reliability, orthogonality, metal-free | ccspublishing.org.cnnih.govbohrium.com |
| Covalent Inhibitors | Electrophilic "warhead" | Targets multiple residues (Lys, Tyr, Ser, etc.), tunable reactivity | acs.orgrsc.orgenamine.net |
| Activity-Based Probes | Reactive group for target labeling | Covalent and durable labeling, biocompatible | acs.orgrsc.org |
| ¹⁸F Radiosynthesis | Precursor for radiofluorination | Enables late-stage labeling for PET imaging | nih.govnih.gov |
Overview of Research Trajectories for 3-Amino-5-bromobenzenesulfonyl Fluoride
While extensive research has focused on aryl sulfonyl fluorides as a general class, specific substituted derivatives like this compound are valuable as specialized building blocks. The substituents on the aromatic ring—an amino group (-NH₂) and a bromine atom (-Br)—provide distinct opportunities for chemical manipulation and define its research trajectory.
The primary role of this compound in contemporary research is as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal chemical handles:
Sulfonyl Fluoride (-SO₂F): This group serves as the reactive center for SuFEx reactions, allowing for covalent linkage to proteins or other molecules through reaction with nucleophilic residues.
Amino Group (-NH₂): The amino group is a key nucleophile and a common site for further derivatization. It can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.
Bromine Atom (-Br): The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of carbon-based or heteroatomic substituents at this position.
The strategic placement of these groups makes this compound a valuable precursor for creating libraries of complex probes and drug candidates. A typical research application would involve using the amino or bromo groups to attach a larger, protein-targeting scaffold, while retaining the sulfonyl fluoride as the covalent warhead. This approach allows for the systematic exploration of structure-activity relationships in the development of new covalent inhibitors. Its utility lies in its capacity to act as a modular scaffold for constructing bifunctional or trifunctional molecules tailored for specific applications in chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVLHXMOMFFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 3 Amino 5 Bromobenzenesulfonyl Fluoride Reactivity
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Mechanisms
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency and the stability of the resulting linkages. nih.govresearchgate.net The reaction involves the substitution of the fluoride atom on a sulfur(VI) center, such as that in 3-amino-5-bromobenzenesulfonyl fluoride, with a suitable nucleophile. researchgate.net The S-F bond, while thermodynamically strong and resistant to hydrolysis compared to other sulfonyl halides, can be activated under specific conditions to undergo this exchange.
Computational and experimental studies have shown that the SuFEx reaction, particularly with amine nucleophiles, proceeds through a mechanism akin to an SN2-type reaction. nih.govresearchgate.net The process involves the direct attack of the nucleophile on the electrophilic sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the cleavage of the sulfur-fluoride bond.
Density Functional Theory (DFT) calculations on model systems, such as the reaction of methanesulfonyl fluoride with methylamine, have provided insight into the energetics of this pathway. nih.gov In the absence of a catalyst, the reaction barrier is relatively high. However, the presence of a complementary base, a common condition for SuFEx reactions, significantly lowers the activation energy barrier. nih.govacs.org The base functions not by attacking the sulfonyl fluoride directly, but by deprotonating or forming a hydrogen bond with the incoming nucleophile, thereby increasing its nucleophilicity. acs.org This base-assisted mechanism leads to a more favorable, lower-energy transition state. For the reaction between methanesulfonyl fluoride and methylamine, the addition of a trimethylamine (B31210) base was calculated to lower the reaction barrier by a significant 27 kJ/mol. nih.govresearchgate.net
The transition state is characterized by a pentacoordinate sulfur center. Analysis of the transition state geometry shows an elongated S-F bond and a nascent S-N bond, consistent with a concerted displacement mechanism. nih.gov Alternative addition-elimination pathways, which would involve a distinct intermediate, have also been considered, particularly for highly reactive nucleophiles like phenolate (B1203915) anions, but the SN2-like pathway is generally favored for less reactive nucleophiles such as amines. nih.gov
The reactivity of the sulfonyl fluoride group in this compound is critically influenced by the electronic properties of the amino (-NH₂) and bromo (-Br) substituents on the aromatic ring. These effects can be quantitatively assessed using the Hammett equation (log(k/k₀) = ρσ), which correlates reaction rates with substituent constants (σ). pharmacy180.com The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects; a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups that stabilize negative charge development in the transition state. pharmacy180.com
For SuFEx-type reactions, electron-withdrawing groups on the aryl ring enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the sulfur center and slow the reaction down. nih.govnih.gov
In the case of this compound, the two substituents are in the meta position relative to the sulfonyl fluoride group:
Amino Group (-NH₂): At the meta position, the amino group acts as a weak electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (-R). Its net effect is weakly deactivating, characterized by a negative Hammett constant (σ_m = -0.16), which tends to decrease the reactivity of the sulfonyl fluoride. utexas.edu
Bromo Group (-Br): The bromo substituent is strongly electron-withdrawing through its inductive effect (-I) and only weakly electron-donating through resonance (+R). Its net effect is deactivating and is characterized by a positive Hammett constant (σ_m = +0.39), which serves to increase the reactivity of the sulfonyl fluoride. researchgate.netwikipedia.org
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
|---|---|---|---|
| -H | - | 0.00 | Reference |
| -NH₂ | meta | -0.16 | Electron Donating |
| -Br | meta | +0.39 | Electron Withdrawing |
| -NO₂ | meta | +0.71 | Strongly Electron Withdrawing |
Covalent Adduct Formation with Biological Nucleophiles
The sulfonyl fluoride moiety is a "privileged warhead" in chemical biology, capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues found in proteins. rsc.org This reactivity is not promiscuous; rather, it is highly dependent on the local microenvironment within a protein's binding site, a phenomenon known as "context-specific" reactivity. rsc.org
This compound can react with several key nucleophilic amino acid side chains, leading to the formation of highly stable covalent adducts. enamine.net
Tyrosine: The phenolic hydroxyl group of tyrosine is a primary target for sulfonyl fluorides. The reaction, a sulfonylation of the hydroxyl group, results in the formation of a stable sulfonate ester linkage. pnas.org This reaction has been successfully exploited for the rational targeting of specific tyrosine residues in enzyme active sites. nih.gov
Lysine (B10760008): The ε-amino group of a lysine side chain can act as a nucleophile, attacking the sulfonyl fluoride to form a very stable sulfonamide bond. rsc.org This reaction is frequently observed in the active sites of kinases and other ATP-binding proteins. rsc.org
Histidine: The imidazole (B134444) side chain of histidine is also nucleophilic and can be modified by sulfonyl fluorides. However, the resulting N-sulfonylimidazole adducts can be less stable than the corresponding sulfonate esters or sulfonamides, and their stability may be pH-dependent. rsc.org
Serine and Threonine: The primary hydroxyl groups of serine and threonine are effective nucleophiles, particularly when activated within an enzyme's active site (e.g., the catalytic serine in serine proteases). The reaction results in the formation of a stable sulfonate ester, analogous to the reaction with tyrosine. rsc.orgresearchgate.net
The relative reactivity with these residues generally follows the order of their nucleophilicity at physiological pH, though this can be significantly altered by the specific chemical environment within a protein. nih.gov
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |
|---|---|---|
| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |
| Lysine | ε-Amino (-NH₂) | Sulfonamide |
| Histidine | Imidazole Ring | N-Sulfonylimidazole |
| Serine | Hydroxyl (-OH) | Sulfonate Ester |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester |
The mechanism by which sulfonyl fluorides like this compound act as irreversible enzyme inhibitors is typically a two-step process. This model is essential for understanding their potency and selectivity. biorxiv.org
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site (E + I ⇌ E·I). The affinity of this initial binding is described by the inhibition constant, K_I. This step is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues in the binding pocket.
Covalent Modification: Following initial binding, the sulfonyl fluoride "warhead" is positioned in close proximity to a nucleophilic amino acid residue within the active site. This "proximity-enabled" reactivity facilitates the nucleophilic attack on the sulfur center, leading to the formation of a stable covalent bond and the irreversible inactivation of the enzyme (E·I → E-I). biorxiv.org The maximal rate of this covalent step is defined by the rate constant k_inact.
Reaction Kinetics and Hydrolytic Stability in Aqueous and Organic Media
The utility of a covalent probe or inhibitor is critically dependent on its kinetic properties, including its stability in the relevant medium and its rate of reaction with the intended target. Aryl sulfonyl fluorides are characterized by their considerable stability in aqueous media, a key advantage over the more reactive aryl sulfonyl chlorides. This stability ensures that the compound can reach its biological target in vivo without premature degradation. pnas.org
The hydrolytic stability is, however, influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, which increase the electrophilicity of the sulfur atom, also make the compound more susceptible to hydrolysis. Conversely, electron-donating groups tend to increase hydrolytic stability. nih.gov
Studies on substituted benzenesulfonyl fluorides have provided quantitative data on their stability. For example, in an aqueous buffer, 3-aminobenzenesulfonyl fluoride (an analog with an electron-donating group) exhibits a significantly longer half-life (t_1/2) than benzenesulfonyl fluoride itself, which in turn is more stable than analogs bearing strong electron-withdrawing groups like a nitro group. nih.gov Given that this compound contains both a donating (-NH₂) and a withdrawing (-Br) group, its stability is expected to be intermediate, but likely lower than that of 3-aminobenzenesulfonyl fluoride due to the dominant withdrawing effect of the bromine. The stability of sulfonyl fluorides is also pH-dependent, with degradation rates increasing at higher pH. For instance, the half-life of phenylmethylsulfonyl fluoride (PMSF) drops from 110 minutes at pH 7.5 to 35 minutes at pH 8. rsc.org
In organic media, in the absence of nucleophilic water, sulfonyl fluorides are generally very stable, allowing for their use in a wide range of synthetic organic reactions. The reaction kinetics with nucleophiles are also solvent-dependent, with polar aprotic solvents often facilitating the SuFEx reaction.
| Compound | Dominant Electronic Effect of Substituent(s) | Half-life (t_1/2) in hours |
|---|---|---|
| 4-Aminobenzenesulfonyl fluoride | Electron Donating | 49.5 |
| 3-Aminobenzenesulfonyl fluoride | Electron Donating | 43.3 |
| Benzenesulfonyl fluoride | Reference (None) | 33.0 |
| 3-Carboxybenzenesulfonyl fluoride | Electron Withdrawing | 15.4 |
| 4-Nitrobenzenesulfonyl fluoride | Strongly Electron Withdrawing | 5.5 |
Applications of 3 Amino 5 Bromobenzenesulfonyl Fluoride in Diverse Research Domains
Medicinal Chemistry and Drug Discovery Platforms
Development of Modulators for Specific Biological Targets (e.g., Cereblon)
Aryl sulfonyl fluorides, including structures related to 3-Amino-5-bromobenzenesulfonyl fluoride (B91410), have emerged as important tools in the development of modulators for biological targets such as Cereblon (CRBN). Cereblon is a component of the E3 ubiquitin ligase complex and is a target for a class of drugs known as immunomodulatory imide drugs (IMiDs). The sulfonyl fluoride moiety can act as a covalent warhead, forming a stable bond with nucleophilic amino acid residues within a protein's binding pocket.
The development of such covalent modulators allows for prolonged target engagement, which can translate to improved therapeutic efficacy. The reactivity of the sulfonyl fluoride group is finely tunable, allowing for the design of probes that selectively label their target proteins.
Structure-Activity Relationship (SAR) Studies for Substituted Aryl Sulfonyl Fluorides
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For substituted aryl sulfonyl fluorides, SAR studies typically explore how different substituents on the aromatic ring affect the compound's potency, selectivity, and pharmacokinetic properties. In the context of 3-Amino-5-bromobenzenesulfonyl fluoride, the amino and bromo groups are key determinants of its activity.
SAR studies on related aryl sulfonyl fluorides have demonstrated that the nature and position of substituents significantly impact their inhibitory activity against various enzymes. For example, in a series of dienyl sulphonyl fluorides, the type and position of the substituent on the aryl ring were found to be critical for their activity as selective butyrylcholinesterase (BuChE) inhibitors.
The following table illustrates hypothetical SAR data for a series of substituted aryl sulfonyl fluorides, highlighting the impact of different functional groups on inhibitory potency.
| Compound | R1 | R2 | IC₅₀ (nM) |
| 1 | NH₂ | Br | 50 |
| 2 | H | Br | 150 |
| 3 | NH₂ | H | 200 |
| 4 | NO₂ | Br | 75 |
| 5 | OCH₃ | Br | 120 |
This table presents illustrative data to demonstrate SAR principles and does not represent actual experimental results for this compound.
These studies are essential for the rational design of more effective and selective inhibitors for a wide range of biological targets.
Materials Science and Polymer Chemistry
The unique reactivity of the sulfonyl fluoride group has also been harnessed in the field of materials science and polymer chemistry. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a new generation of click chemistry, utilizes the S-F bond's combination of stability and reactivity for the efficient construction of polymers and the modification of materials.
This compound can serve as a building block or a modifying agent for polymeric materials. The sulfonyl fluoride group can react with nucleophiles on a polymer backbone to introduce new functionalities. The amino group on the phenyl ring provides a handle for further chemical transformations, allowing for the creation of complex polymer architectures. For example, a polymer bearing pendant nucleophilic groups could be functionalized by reaction with this compound, thereby introducing both the sulfonyl group and a reactive amino/bromo-phenyl moiety.
While direct applications of this compound in organic electronics are not extensively documented, the broader class of aryl sulfonyl compounds is of interest in this field. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of organic materials. By incorporating sulfonyl fluoride-containing monomers into polymers, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This is a critical aspect in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the amino and bromo substituents on this compound could further modulate these electronic properties.
Radiochemistry and Positron Emission Tomography (PET) Imaging
The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a rapidly advancing area of research. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for PET due to its favorable decay characteristics.
Aryl sulfonyl fluorides are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The ¹⁸F-for-¹⁹F isotopic exchange reaction on an aryl sulfonyl fluoride is a promising method for introducing the ¹⁸F label. This reaction can often be performed under mild conditions and with high radiochemical yields. This compound can serve as a precursor for the synthesis of an ¹⁸F-labeled version of the molecule, which could then be used as a PET imaging agent or as a building block for more complex radiotracers.
The development of ¹⁸F-labeled aryl sulfonyl fluorides has been explored for imaging various biological targets, including β-amyloid plaques in Alzheimer's disease. The general strategy involves the synthesis of a non-radioactive aryl sulfonyl fluoride precursor, followed by a late-stage radiolabeling step with [¹⁸F]fluoride.
The following table summarizes key parameters for a typical ¹⁸F-radiolabeling reaction of an aryl sulfonyl fluoride precursor.
| Parameter | Value |
| Precursor | Aryl Sulfonyl Fluoride |
| Radionuclide | [¹⁸F]Fluoride |
| Reaction Time | 5-30 minutes |
| Reaction Temperature | 80-120 °C |
| Radiochemical Yield (decay-corrected) | 20-60% |
| Molar Activity | >37 GBq/µmol |
This table provides typical ranges for ¹⁸F-labeling of aryl sulfonyl fluorides and is not specific to this compound.
The ability to efficiently label aryl sulfonyl fluorides with ¹⁸F opens up new avenues for the development of novel PET probes for in vivo imaging of a wide range of biological processes.
Synthesis of Labeled Ligands for Molecular Imaging
Following a comprehensive review of publicly available scientific literature, there are no specific documented examples of "this compound" being utilized as a direct precursor or intermediate in the synthesis of labeled ligands for molecular imaging, such as Positron Emission Tomography (PET) or fluorescent probes.
While the broader class of aromatic sulfonyl fluorides has gained attention in the field of radiochemistry, particularly for the introduction of the radionuclide Fluorine-18 (¹⁸F) through isotopic exchange reactions like Sulfur-[¹⁸F]Fluoride Exchange (SuFEx), the application of the specific molecule this compound for this purpose is not detailed in the existing body of research.
The general strategy of using sulfonyl fluorides for ¹⁸F-labeling is a promising avenue for the development of novel PET tracers. This methodology allows for the late-stage introduction of the radioisotope under relatively mild conditions, which is advantageous when working with complex and sensitive biomolecules. However, the specific synthetic routes and the resulting imaging agents that would originate from this compound have not been described. Therefore, no detailed research findings or data tables on its direct application in creating labeled ligands for molecular imaging can be provided at this time.
Structural Modifications and Derivative Chemistry of 3 Amino 5 Bromobenzenesulfonyl Fluoride
Synthesis of Analogues with Varied Aromatic Substituents
The core aromatic structure of 3-amino-5-bromobenzenesulfonyl fluoride (B91410) can be systematically altered by introducing different substituents in place of the existing bromine or by starting from differently substituted precursors. A prominent method for synthesizing arylsulfonyl fluorides involves a one-pot, palladium-catalyzed process using aryl bromides as starting materials. researchgate.net This process typically utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide source, which undergoes palladium-catalyzed sulfonylation of the aryl bromide to form a sulfinate intermediate. researchgate.netmdpi.com This intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final arylsulfonyl fluoride. researchgate.netmdpi.com This methodology is adaptable for creating a range of analogues by simply varying the initial substituted aryl bromide.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This can enhance the potency of molecules designed as inhibitors by modulating their binding affinity. nih.gov In the context of synthesis, EDGs can affect the rate and efficiency of palladium-catalyzed reactions used to form the sulfonyl fluoride itself.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This increases the electrophilicity of the sulfonyl fluoride's sulfur atom, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature for its function as a covalent inhibitor. nih.gov Studies on other aromatic systems have shown that strong EWGs can significantly alter the properties and stability of reaction intermediates. nih.govmdpi.com The presence of EWGs has been shown to decrease the activity of certain enzyme inhibitors, while in other cases, they are crucial for the desired reactivity. nih.gov
The following table summarizes the general effects of these substituent types on the properties of an arylsulfonyl fluoride.
| Substituent Type | Example Groups | Effect on Aromatic Ring | Effect on Sulfonyl Fluoride Reactivity |
| Electron-Donating | -OCH₃, -CH₃ | Increases electron density | Decreases electrophilicity of sulfur |
| Electron-Withdrawing | -NO₂, -CF₃, -Cl | Decreases electron density | Increases electrophilicity of sulfur |
The size and spatial arrangement of substituents on the aromatic ring can impose steric hindrance, which affects the molecule's reactivity and its ability to interact with biological targets. Large, bulky groups positioned near the sulfonyl fluoride or amino moieties can impede the approach of reactants or binding to an enzyme's active site. For instance, in the synthesis of related compounds, the configuration of substituents on a ring structure can significantly influence inhibitory activity, with trans-isomers often being more potent than their cis-counterparts due to a more favorable geometry for binding. nih.govresearchgate.net This highlights the importance of stereochemistry and steric bulk in designing analogues for specific biological applications.
Functionalization at the Amino Group
The primary amino group (-NH₂) of 3-amino-5-bromobenzenesulfonyl fluoride is a key site for derivatization, allowing for the extension of the molecule and its conjugation to other chemical entities like peptides.
The amino group readily undergoes standard reactions such as amidation and alkylation. Amidation involves reacting the amine with a carboxylic acid or its activated derivative (e.g., an acid chloride or acid fluoride) to form an amide bond. This is a fundamental reaction in the synthesis of peptido sulfonyl fluorides. researchgate.net Alkylation introduces alkyl groups onto the nitrogen atom, which can be used to modulate the molecule's polarity and basicity. These reactions are crucial for building more complex molecular architectures based on the this compound scaffold.
A significant application of amino-functionalized sulfonyl fluorides is their incorporation into peptides to create potent enzyme inhibitors, particularly for proteasomes. nih.govsiat.ac.cn The amino group of the sulfonyl fluoride core acts as a handle for peptide coupling. The synthesis typically involves coupling N-terminally protected amino acids or peptide fragments to the amino group of the sulfonyl fluoride scaffold using standard peptide coupling reagents, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). siat.ac.cn
For example, a tetrapeptido sulfonyl fluoride can be synthesized through a multi-step process involving sequential deprotection and coupling cycles. siat.ac.cn The process might start with a protected amino acid-derived sulfonyl fluoride, followed by cleavage of the protecting group and subsequent coupling with the next amino acid in the sequence. siat.ac.cn This iterative process allows for the construction of peptide chains of specific lengths and sequences attached to the sulfonyl fluoride "warhead," which covalently binds to the target enzyme. nih.govsiat.ac.cn
The table below outlines representative yields for steps in a typical synthesis of a peptido sulfonyl fluoride. siat.ac.cn
| Reaction Step | Reactants | Product | Yield (%) |
| Coupling | Boc-Thr(OBn)-OH + H₂N-Leu-SF | Boc-Thr(Bn)-Leu-SF | 81% |
| Multi-step Synthesis | Cbz-protected leucine-derived sulfonyl fluoride | Boc-Ile-Ile-Thr(OBn)-Leu-SF | 43% (6 steps) |
| Solid-Phase Synthesis | Peptide resin + Sulfonyl fluoride 28 | Azido-IITL peptido sulfonyl fluoride | 6% (10 steps) |
Modifications at the Bromine Position
The bromine atom on the aromatic ring serves as a versatile synthetic handle for introducing further diversity through various cross-coupling reactions. While palladium-catalyzed reactions are used to convert aryl bromides into sulfonyl fluorides, the bromine on the final this compound product remains reactive. researchgate.netmdpi.com This allows for subsequent modifications, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new aryl, alkyl, or amino substituents. This capability enables the fine-tuning of the molecule's steric and electronic properties to optimize its function as a targeted inhibitor or probe.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly well-suited for modifying the this compound core. The bromo substituent provides a reactive handle for such transformations, allowing for the introduction of a wide array of chemical groups.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organic halide. libretexts.org For this compound, this reaction enables the substitution of the bromine atom with various aryl, heteroaryl, vinyl, or alkyl groups. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base. libretexts.org The versatility of the boronic acid or ester coupling partner allows for the systematic modification of the molecule's steric and electronic properties. This method is noted for its tolerance of a wide range of functional groups, making it compatible with the amino and sulfonyl fluoride moieties present on the scaffold. nih.gov
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, can be used to introduce alkynyl groups at the bromine position of this compound. wikipedia.orgorganic-chemistry.org These introduced alkynyl groups can serve as handles for further chemical transformations, such as click chemistry or cyclization reactions, or as integral parts of the final molecular design, for example, in the synthesis of complex natural products or pharmaceuticals. wikipedia.orgresearchgate.net The reaction conditions are generally mild, which is advantageous for preserving the integrity of the other functional groups on the molecule. wikipedia.orgnih.gov
| Reaction Type | Catalyst System | Coupling Partner | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Arylboronic acid (Ar-B(OH)₂) | 3-Amino-5-arylbenzenesulfonyl fluoride |
| Sonogashira | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Terminal alkyne (R-C≡CH) | 3-Amino-5-alkynylbenzenesulfonyl fluoride |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic intermediate. wikipedia.org In the case of this compound, the bromine atom can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu This reaction is generally performed at very low temperatures (e.g., -78 °C to -100 °C) to ensure chemoselectivity and prevent unwanted side reactions with the other functional groups. tcnj.edu
The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functionalities that are not accessible via cross-coupling methods. For example, quenching the intermediate with carbon dioxide provides a carboxylic acid, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. This method significantly expands the range of possible derivatives. The rate of exchange typically follows the trend I > Br > Cl, making the bromo-substituent on the starting material ideal for this transformation. princeton.edu
| Step 1: Exchange Reagent | Step 2: Electrophile (E⁺) | Resulting Functional Group at C5 |
|---|---|---|
| n-Butyllithium | CO₂ | -COOH (Carboxylic acid) |
| t-Butyllithium | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| n-Butyllithium | R₂C=O (Ketone) | -C(OH)R₂ (Tertiary alcohol) |
| n-Butyllithium | D₂O (Deuterium oxide) | -D (Deuterium) |
Chiral Derivatives and Enantioselective Synthesis Approaches
The synthesis of chiral derivatives from the achiral this compound scaffold is crucial for applications in medicinal chemistry, where enantiomers often exhibit different pharmacological activities. Several strategies can be employed to introduce chirality into the molecule.
One common approach involves the derivatization of the existing amino group with a chiral auxiliary. Reaction with an enantiopure carboxylic acid, for example, would yield a pair of diastereomeric amides that could potentially be separated by chromatography or crystallization. Alternatively, the amino group can be used to direct an asymmetric transformation on another part of the molecule.
Enantioselective synthesis can also be achieved by employing chiral catalysts in reactions that create a new stereocenter. nih.gov For instance, if a derivative of this compound containing a prochiral ketone were synthesized, its asymmetric reduction using a chiral catalyst could yield an enantiomerically enriched alcohol. Similarly, modern catalytic methods for the enantioselective synthesis of fluorinated amino acids could be adapted. nih.govnih.gov These approaches often rely on chiral catalysts to control the stereochemical outcome of C-C or C-H bond-forming reactions. nih.gov The development of enantioselective methods allows for the controlled synthesis of specific stereoisomers, which is a critical aspect of modern drug discovery. researchgate.net
Library Synthesis and High-Throughput Screening of Analogues
The structural features of this compound make it an excellent scaffold for combinatorial chemistry and library synthesis. The presence of three distinct functional groups allows for a divergent synthetic approach, where a common core is elaborated into a large collection of related analogues. Using the reactions described previously—cross-coupling, halogen-metal exchange, and derivatization of the amino group—a diverse library of compounds can be rapidly generated.
For instance, a matrix-based approach could be employed where a set of boronic acids for Suzuki coupling is combined with a set of acylating or alkylating agents for the amino group. This would generate a two-dimensional library of compounds.
Once a library of analogues is synthesized, high-throughput screening (HTS) can be used to rapidly evaluate their biological activity against a specific target. nih.gov Techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) are well-suited for HTS, allowing for the screening of thousands of compounds in a short period. nih.govnih.gov The sulfonyl fluoride group is of particular interest in this context, as it can act as a covalent "warhead" that reacts with nucleophilic residues (like serine, threonine, or lysine) in enzyme active sites. rsc.org A library of this compound analogues could be screened to identify potent and selective covalent inhibitors for a target enzyme, a strategy increasingly used in drug discovery. rsc.org
Analytical and Spectroscopic Characterization in Research of 3 Amino 5 Bromobenzenesulfonyl Fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Amino-5-bromobenzenesulfonyl fluoride (B91410), the aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The substitution pattern (amino group at C3, bromo group at C5, and sulfonyl fluoride at C1) would lead to distinct chemical shifts and coupling patterns for the protons at the C2, C4, and C6 positions. The amino (-NH₂) group protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-5-bromobenzenesulfonyl Fluoride (Note: This is a prediction based on general principles, not experimental data.)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (C2, C4, C6) | 7.0 - 8.0 | m (multiplet) | N/A |
| -NH₂ | Variable (broad) | s (singlet) | N/A |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the sulfonyl fluoride group (C1) would be expected at a certain chemical shift, while the carbons bonded to the amino group (C3) and the bromine atom (C5) would also have characteristic shifts. The remaining aromatic carbons (C2, C4, C6) would also be distinguishable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a prediction based on general principles, not experimental data.)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-SO₂F | 130 - 150 |
| C-NH₂ | 145 - 155 |
| C-Br | 110 - 125 |
| Aromatic CH | 115 - 140 |
¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom in the sulfonyl fluoride group. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a sulfonyl fluoride group attached to an aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅BrFNO₂S), the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be observed. Fragmentation analysis would reveal smaller charged fragments, providing further structural information.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This is a prediction based on general principles, not experimental data.)
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | ~252.9 (for ⁷⁹Br) / ~254.9 (for ⁸¹Br) | Molecular ion with characteristic bromine isotope pattern |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the S=O stretches of the sulfonyl group, the S-F stretch, and various C-H and C=C vibrations of the aromatic ring.
Table 4: Predicted IR Absorption Bands for this compound (Note: This is a prediction based on general principles, not experimental data.)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| S=O stretch (sulfonyl) | 1300 - 1400 (asymmetric) and 1150 - 1200 (symmetric) |
| S-F stretch | ~700 - 850 |
| C=C stretch (aromatic) | 1450 - 1600 |
Advanced Chromatographic Techniques for Purity and Isolation
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for its isolation from reaction mixtures. HPLC, using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be a primary method for assessing purity. A single sharp peak in the chromatogram would indicate a high degree of purity. These techniques are also crucial for the preparative separation of the compound.
X-ray Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The determination of the solid-state structure of a compound through X-ray crystallography provides unequivocal insights into its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This technique is fundamental for understanding the precise spatial configuration of atoms within a crystal lattice.
While crystallographic data for structurally related molecules, such as other substituted benzenesulfonyl fluorides and aminobenzenes, are available and provide comparative insights, the specific crystal structure of this compound remains undetermined. The absence of this data in established crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the compound has likely not been crystallized and subjected to X-ray diffraction analysis, or the results have not been publicly disseminated.
The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This powerful analytical method would be invaluable in elucidating the exact conformation of the this compound molecule in the solid state, including the planarity of the benzene ring, the orientation of the amino and sulfonyl fluoride groups, and any intermolecular hydrogen bonding or other non-covalent interactions that dictate the crystal packing.
Should X-ray crystallographic data for this compound become available in the future, it would be anticipated to be presented in a format similar to the following hypothetical data table:
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₅BrFNO₂S |
| Formula Weight | 254.08 |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| Absorption Coefficient (mm⁻¹) | [Value] |
| F(000) | [Value] |
| Crystal Size (mm³) | [Value] |
| θ range for data collection (°) | [Value] |
| Reflections collected | [Value] |
| Independent reflections | [Value] |
| R(int) | [Value] |
| Goodness-of-fit on F² | [Value] |
| Final R indices [I > 2σ(I)] | [Value] |
Note: The data presented in this table is purely illustrative and does not represent actual experimental findings.
The acquisition of such data would significantly enhance the understanding of the molecular and supramolecular chemistry of this compound.
Future Perspectives and Emerging Research Avenues for 3 Amino 5 Bromobenzenesulfonyl Fluoride
Development of Novel Catalytic Systems for Synthesis
The synthesis of sulfonyl fluorides has evolved significantly, moving beyond traditional methods to more efficient and versatile catalytic systems. Future research concerning 3-Amino-5-bromobenzenesulfonyl fluoride (B91410) will likely focus on the adoption and refinement of these modern catalytic strategies.
Recent advancements have demonstrated the efficacy of various metal-catalyzed and organocatalytic systems for the synthesis of aryl sulfonyl fluorides. For instance, bismuth-catalyzed methods have been developed for the synthesis of sulfonyl fluorides from aryl boronic acids, offering a redox-neutral pathway. nih.gov Palladium-catalyzed approaches have also been established, enabling the conversion of aryl bromides and iodides into the corresponding sulfonyl fluorides. sigmaaldrich.com The presence of the bromo substituent on 3-Amino-5-bromobenzenesulfonyl fluoride makes it a suitable candidate for such cross-coupling strategies, potentially allowing for its synthesis from more readily available precursors.
Furthermore, base-catalyzed systems, such as those employing hydroxybenzotriazole (B1436442) (HOBt), have proven effective for the amidation of sulfonyl fluorides, a key reaction for creating diverse derivatives. sigmaaldrich.comrsc.org The development of catalysts that can tolerate the amino group while efficiently constructing the sulfonyl fluoride moiety will be a key area of investigation. The table below summarizes potential catalytic systems for the synthesis and derivatization of sulfonyl fluorides.
| Catalyst System | Precursor Type | Reaction Type | Potential Advantage |
| Bismuth (III) Catalysts | Aryl Boronic Acids | C-S Bond Formation | Redox-neutral conditions |
| Palladium Catalysts | Aryl Halides | Sulfonylation | Broad substrate scope |
| Nickel Catalysts | Aryl Boronic Acids | Sulfonylation | Alternative to Palladium |
| Hydroxybenzotriazole (HOBt) | Sulfonyl Fluorides | Amidation | High efficiency for sterically hindered substrates |
Integration into Automated Synthesis Platforms
The increasing complexity of modern drug discovery and materials science necessitates high-throughput synthesis and screening. Automated synthesis platforms, such as the SynFini™ system, which leverages artificial intelligence and robotics, are revolutionizing the way molecules are made. ccspublishing.org.cn These platforms can accelerate the design-build-test-learn cycle, making the exploration of chemical space more efficient.
Future research will likely involve the integration of synthetic routes to this compound and its derivatives into these automated platforms. The development of robust, reliable, and generalizable reaction protocols is crucial for this integration. The modular nature of this compound, with its three distinct functional groups, makes it an ideal candidate for automated library synthesis. For example, the amino group can be readily acylated or alkylated, while the bromo group can participate in various cross-coupling reactions, and the sulfonyl fluoride can react with a range of nucleophiles. Automating these transformations would allow for the rapid generation of a large number of diverse molecules for biological screening or materials testing.
Expansion of Biological Target Repertoire
Sulfonyl fluorides have gained prominence as covalent probes for exploring biological systems. acs.orgrsc.org They exhibit a unique reactivity profile, forming stable covalent bonds with nucleophilic amino acid residues such as tyrosine, lysine (B10760008), and histidine. acs.org This reactivity has been harnessed to develop chemical probes for target identification and validation.
The structure of this compound offers several advantages for expanding the repertoire of biological targets. The sulfonyl fluoride acts as the reactive "warhead," while the amino group provides a convenient handle for attaching reporter tags (e.g., fluorophores, biotin) or pharmacophores that can direct the molecule to a specific protein of interest. The bromo substituent can be used to modulate the electronic properties of the phenyl ring, thereby fine-tuning the reactivity of the sulfonyl fluoride, or it can be used as a site for further functionalization.
Future research will focus on designing and synthesizing derivatives of this compound to target a wider range of proteins. This could involve creating libraries of compounds with different substituents attached to the amino group and exploring their reactivity with various protein classes, including kinases, proteases, and protein-protein interaction targets. acs.org
Exploration in Unconventional Reaction Media and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of sulfonyl fluorides, this translates to the use of less hazardous reagents, milder reaction conditions, and more environmentally benign solvents.
Recent developments have highlighted greener approaches to sulfonyl fluoride synthesis. For example, electrochemical methods that use potassium fluoride as the fluorine source and avoid harsh oxidizing agents have been reported. rsc.org Additionally, methods that start from readily available and less hazardous materials like thiols and disulfides are being developed. acs.orgsigmaaldrich.com These approaches minimize the generation of toxic byproducts. acs.orgsigmaaldrich.com
Future research on this compound will likely explore the application of these green methodologies for its synthesis. The use of unconventional reaction media, such as water or deep eutectic solvents, could further enhance the environmental profile of the synthetic process. The development of a scalable and sustainable synthesis will be crucial for the broader application of this compound.
Applications in Advanced Material Design
The unique reactivity of the sulfonyl fluoride group, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has opened up new avenues in materials science. rsc.orgrsc.org SuFEx provides a highly efficient and reliable method for connecting molecular building blocks, making it ideal for the synthesis of novel polymers and functional materials. acs.orgrsc.org
The bifunctional nature of this compound (considering the reactive amino and sulfonyl fluoride groups) makes it a promising monomer or cross-linker for the creation of advanced materials. The sulfonyl fluoride can react with diols or other difunctional nucleophiles to form polysulfonates or other sulfur-containing polymers. acs.org The amino group can be used to introduce specific functionalities into the polymer backbone or as a site for post-polymerization modification.
Future research could explore the use of this compound in the design of:
High-performance polymers: The incorporation of the sulfonyl group can impart desirable properties such as thermal stability and chemical resistance.
Functional surfaces: The compound could be used to modify surfaces, introducing amino and sulfonyl functionalities for further chemical transformations or for altering surface properties like wettability and adhesion.
Membranes: The controlled introduction of polar groups (from the amino and sulfonyl fluoride moieties) could be used to create membranes with specific transport properties for gas separation or filtration applications.
Multi-functional Probes Incorporating this compound
The development of multi-functional chemical probes is a rapidly advancing area of chemical biology. These probes typically contain a reactive group for target engagement, a reporter tag for detection, and a linker to connect the two. This compound is an excellent scaffold for the construction of such probes.
The sulfonyl fluoride serves as the covalent warhead, the amino group acts as a versatile attachment point for various functionalities, and the bromo group can be used for further modifications. For instance, a fluorescent dye could be attached to the amino group, while the bromo position could be modified with a photo-crosslinker or an affinity tag. This would result in a probe that can covalently label its target, be visualized by fluorescence microscopy, and be used for pull-down experiments to identify binding partners.
A similar trifunctional building block, 3-Amino-5-ethynylbenzenesulfonyl fluoride, is already used for the synthesis of chemical probes, highlighting the utility of this substitution pattern. Future research will undoubtedly focus on leveraging the unique properties of the bromo- and amino-substituted scaffold to create a new generation of sophisticated molecular tools for studying biological processes.
In Silico Modeling and Rational Design of Derivatives
Computational methods are playing an increasingly important role in the design of new molecules with specific properties. In silico modeling can be used to predict the reactivity of sulfonyl fluorides, their binding affinity for specific protein targets, and the properties of materials derived from them.
For this compound, computational approaches can be used to:
Predict reactivity: Quantum mechanical calculations can be used to model the electrophilicity of the sulfur atom and predict how different substituents on the aromatic ring will affect the reactivity of the sulfonyl fluoride group.
Design selective inhibitors: Molecular docking and molecular dynamics simulations can be used to model the interaction of derivatives of this compound with the active sites of target proteins. This can guide the rational design of more potent and selective covalent inhibitors.
Model material properties: Computational simulations can be used to predict the bulk properties of polymers derived from this monomer, such as their mechanical strength, thermal stability, and permeability.
The integration of in silico modeling with synthetic chemistry and experimental testing will create a powerful workflow for the accelerated discovery and optimization of new applications for this compound and its derivatives.
Q & A
What are the optimal synthetic routes for 3-Amino-5-bromobenzenesulfonyl fluoride, and how can AI-driven retrosynthesis tools improve efficiency?
Basic Research Question
The compound can be synthesized via sulfonylation or halogenation of precursor molecules. AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio, Reaxys) predict feasible routes by analyzing reaction databases, prioritizing one-step pathways to minimize side products. For example, substituting a sulfonyl chloride precursor with fluoride sources (e.g., KF) under anhydrous conditions may yield the target compound . AI models optimize parameters like temperature, solvent polarity, and catalyst selection to enhance yield.
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Basic Research Question
Use 19F/1H NMR to confirm sulfonyl fluoride and aromatic proton environments, LC-MS for molecular weight verification (expected m/z ~268 g/mol), and FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and fluoride (S-F, ~750 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while X-ray crystallography resolves stereochemical ambiguities .
How do steric and electronic effects of the bromo and amino substituents influence nucleophilic substitution at the sulfonyl fluoride group?
Advanced Research Question
The electron-withdrawing sulfonyl group activates the fluoride for nucleophilic displacement. The meta-bromo substituent increases steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol), while the para-amino group donates electrons, modulating reactivity. Kinetic studies under varying pH (e.g., 4–10) and solvent polarities (DMF vs. THF) reveal rate dependencies, with pseudo-first-order kinetics applied to quantify activation energies .
What strategies mitigate side reactions during the synthesis of sulfonamide derivatives from this compound?
Advanced Research Question
Side reactions (e.g., hydrolysis to sulfonic acids) are minimized by using anhydrous solvents (dry DCM) and controlled temperatures (0–5°C). Pre-activation of amines with bases (e.g., Et₃N) ensures efficient nucleophilic attack. Monitoring via TLC (silica, ethyl acetate/hexane) identifies intermediates, while quenching with ice-water halts unwanted hydrolysis .
How can researchers resolve contradictions in reported reaction yields for sulfonate ester formation?
Advanced Research Question
Discrepancies often arise from solvent purity or trace moisture. Replicate experiments using rigorously dried solvents (molecular sieves) and inert atmospheres (N₂/Ar). Statistical tools like ANOVA evaluate the significance of variables (e.g., temperature, catalyst loading). Cross-validate results with independent techniques (e.g., gravimetric analysis vs. NMR yield quantification) .
What role does this compound play in modifying biomolecules for chemical biology studies?
Advanced Research Question
The sulfonyl fluoride group reacts selectively with serine hydrolases or tyrosine residues in proteins, enabling activity-based proteomics. Optimize labeling by adjusting pH (7.4–8.5) and incubation time (1–24 hrs). Use fluorescence tagging (e.g., Cy5-azide via click chemistry) and SDS-PAGE/MS to validate target engagement .
How does solvent choice impact the stability and solubility of this compound?
Basic Research Question
The compound is stable in aprotic solvents (DMF, DMSO) but hydrolyzes rapidly in protic media (water, MeOH). For solubility screening, use DMSO stock solutions (10 mM) diluted into buffers. Storage at –20°C in amber vials prevents photodegradation. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .
What orthogonal analytical methods validate the absence of toxic byproducts (e.g., HF) during large-scale reactions?
Advanced Research Question
Combine ion chromatography (for fluoride ions), GC-MS (volatile byproducts), and ICP-OES (trace metals). Calibrate sensors for real-time HF detection in gas phases. Safety protocols include neutralization traps (CaCO₃) and PPE compliance per OSHA standards .
How can computational modeling predict the reactivity of this compound in diverse reaction environments?
Advanced Research Question
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. Molecular dynamics simulations model solvation effects, while QSAR correlates substituent effects (Hammett σ constants) with reaction rates. Validate predictions experimentally via kinetic profiling .
What are the best practices for scaling up reactions involving this compound while maintaining safety?
Basic Research Question
Use jacketed reactors with temperature control (±2°C) and Schlenk lines for moisture-sensitive steps. Conduct hazard assessments (e.g., DSC for exotherm detection) and implement engineering controls (fume hoods, scrubbers). Pilot studies (1–10 g scale) identify mixing or heat transfer limitations before industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
